gamma-ENDORPHIN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

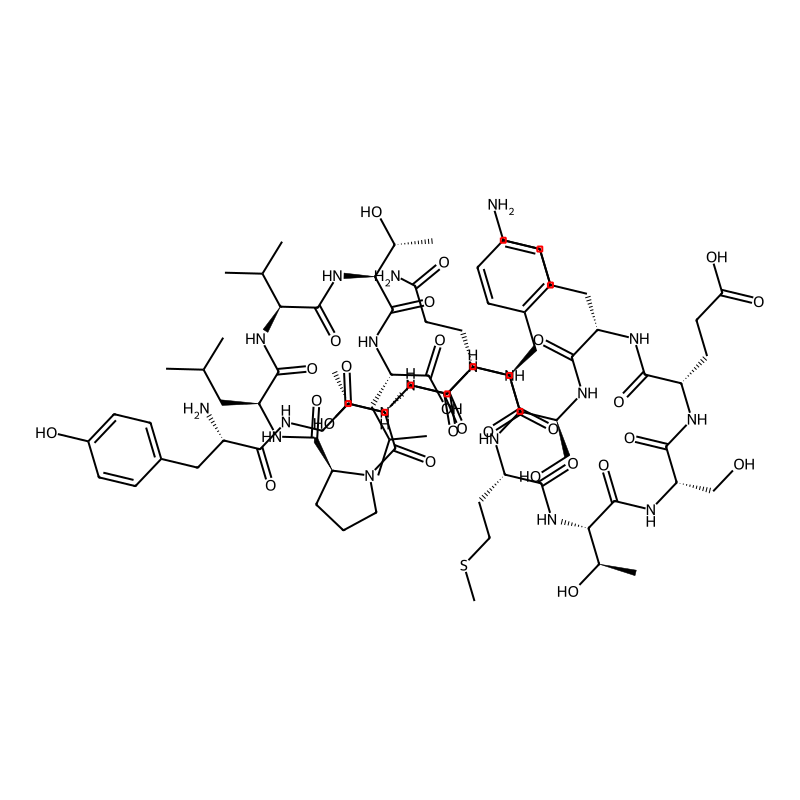

Gamma-endorphin is a type of endogenous opioid peptide that plays a significant role in the human body, particularly in pain modulation and emotional regulation. It consists of a chain of 17 amino acids, with its sequence being identical to the first 16 amino acids of alpha-endorphin, plus an additional leucine at the end. Gamma-endorphin is derived from the precursor protein proopiomelanocortin through enzymatic cleavage processes. It is primarily synthesized in the pituitary gland and has been studied for its various physiological effects, including its potential roles in neuropsychiatric disorders and pain relief mechanisms .

Gamma-endorphin is produced through specific proteolytic cleavage of beta-endorphin, which is itself derived from proopiomelanocortin. The enzymatic reactions involved include:

- Cleavage by prohormone convertases: Proopiomelanocortin is cleaved into beta-lipotropin, which is then further processed into beta-endorphin and gamma-lipotropin.

- Proteolytic cleavage: Beta-endorphin undergoes cleavage between the amino acids threonine (Thr) and leucine (Leu) to yield gamma-endorphin .

These reactions illustrate the biochemical pathways that lead to the formation of gamma-endorphin from its precursors.

Gamma-endorphin exhibits biological activities primarily through its interaction with opioid receptors in the central and peripheral nervous systems. Its effects include:

- Pain modulation: By binding to mu-opioid receptors, gamma-endorphin inhibits the release of substance P, a neurotransmitter involved in pain transmission, thus providing analgesic effects .

- Influence on dopamine metabolism: Research indicates that gamma-endorphin can affect dopamine levels in the brain, potentially influencing mood and behavior .

- Potential antipsychotic effects: Some studies suggest gamma-endorphin may have therapeutic implications for certain psychiatric conditions, such as schizophrenia .

Gamma-endorphin is synthesized endogenously within the body through several steps:

- Production of proopiomelanocortin: This precursor is synthesized in the pituitary gland.

- Enzymatic cleavage: Proopiomelanocortin is cleaved by prohormone convertases into beta-lipotropin.

- Further processing: Beta-lipotropin is then cleaved into beta-endorphin and gamma-lipotropin, with gamma-endorphin being formed from beta-endorphin through specific proteolytic cleavage .

The synthesis can also be studied in vitro using recombinant DNA technology to produce gamma-endorphin for research purposes.

Gamma-endorphin has potential applications in various fields:

- Pain management: Due to its analgesic properties, it may be explored as a therapeutic agent for chronic pain conditions.

- Mental health treatments: Its influence on mood regulation suggests possible uses in treating mood disorders or anxiety-related conditions.

- Research tool: Gamma-endorphin serves as a valuable compound for studying opioid receptor interactions and their physiological effects .

Studies investigating the interactions of gamma-endorphin with neurotransmitter systems have revealed important insights:

- Dopamine metabolism: Research has shown that gamma-endorphin affects dopamine levels in the mouse brain, indicating its role in modulating dopaminergic activity .

- Opioid receptor binding: Gamma-endorphin selectively binds to mu-opioid receptors, which are pivotal for its analgesic effects. This binding can influence behavioral responses related to pain and reward pathways .

Gamma-endorphin belongs to a class of peptides known as endorphins, which includes alpha-endorphin and beta-endorphin. Below is a comparison highlighting their unique characteristics:

| Compound | Sequence | Length | Unique Features |

|---|---|---|---|

| Alpha-Endorphin | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys | 16 | Shortest endorphin; lacks significant affinity for opioid receptors. |

| Beta-Endorphin | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu | 31 | Longest chain; strong affinity for mu-opioid receptors; significant analgesic properties. |

| Gamma-Endorphin | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Leu | 17 | Intermediate length; potential neuroleptic effects; less understood than others. |

Gamma-endorphin's unique position arises from its specific amino acid sequence and its distinct physiological roles compared to alpha and beta counterparts. While alpha-endrophins exhibit minimal interaction with opioid receptors, beta-endrophins are well-known for their potent analgesic properties. Gamma-endrophins may bridge some functional gaps between these two forms, particularly concerning mood regulation and potential therapeutic applications .